molecular formula C16H26O2 B8455441 2-(Hydroxymethyl)-4-nonylphenol CAS No. 90716-88-4

2-(Hydroxymethyl)-4-nonylphenol

Cat. No.: B8455441
CAS No.: 90716-88-4
M. Wt: 250.38 g/mol
InChI Key: XJXWKVJNYQZKRA-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-nonylphenol is a phenolic compound featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position and a nonyl (C₉H₁₉) chain at the 4-position of the benzene ring. Industrially, such compounds are used in surfactants, plasticizers, or as intermediates in organic synthesis, though specific applications for 2-(Hydroxymethyl)-4-nonylphenol require further investigation.

Properties

CAS No.

90716-88-4

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

2-(hydroxymethyl)-4-nonylphenol

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17/h10-12,17-18H,2-9,13H2,1H3

InChI Key

XJXWKVJNYQZKRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

4-Nonylphenol (4-NP)
  • Structure: A phenol with a branched or linear nonyl chain at the 4-position.
  • Properties :
    • Molecular formula: C₁₅H₂₄O
    • Molar mass: 220.35 g/mol
    • Density: 0.937 g/mL (25°C)
    • Environmental prevalence: Detected in 80% of U.S. streams surveyed, often as a detergent metabolite .
  • Degradation: Degraded by Pseudomonas sp. via the phenolic moiety rather than the alkyl chain, with 29–50% isomer degradation observed . Metabolites include hydroxylated derivatives and glucuronide/sulfate conjugates .
Branched 4-Nonylphenol (CAS 84852-15-3)
  • Differentiation: The nonyl chain is branched, reducing biodegradability compared to linear isomers .
  • Regulatory status: Listed in SIN (Substitute It Now) List due to endocrine-disrupting properties .
4-Hexylphenol and 4-Heptylphenol
  • Shorter alkyl chains: Reduced hydrophobicity compared to 4-NP. For example, 4-heptylphenol (CAS 1987-50-4) has a molar mass of 194.3 g/mol .
  • Environmental impact : Lower persistence but still associated with estrogenic activity .
2-(2-(Hydroxymethyl)phenyl)ethanol Derivatives
  • Structure: Ethanol-linked hydroxymethylphenyl groups (e.g., compounds in ).
  • Function: Antimicrobial activity against Gram-positive and Gram-negative bacteria, attributed to the hydroxymethyl and phenolic groups .

Physicochemical and Environmental Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Water Solubility* Log P* Biodegradability*
2-(Hydroxymethyl)-4-NP† C₁₆H₂₆O₂ 250.38 4-nonyl, 2-hydroxymethyl Moderate (polar) ~4.5 (est.) Low (alkyl chain)
4-Nonylphenol C₁₅H₂₄O 220.35 4-nonyl Low 5.3–5.8 Moderate
4-Heptylphenol C₁₃H₂₀O 192.30 4-heptyl Low 4.1–4.5 Moderate
2-(2-(Hydroxymethyl)phenyl)ethanol C₉H₁₂O₂ 152.19 2-hydroxymethyl High 1.2–1.5 High

*Estimated values based on structural analogs where direct data for 2-(Hydroxymethyl)-4-NP is unavailable.
†Hypothetical properties inferred from substituent effects.

Metabolic and Toxicological Profiles

  • 4-Nonylphenol: Metabolized via ω-1 hydroxylation and conjugation (e.g., glucuronides, sulfates) in aquatic organisms . Chronic exposure linked to endocrine disruption in wildlife .
  • This could increase persistence or alter toxicity profiles. No direct toxicity data available; structural similarity to regulated alkylphenols warrants precaution .

Regulatory and Industrial Considerations

  • 4-Nonylphenol: Restricted under REACH and OEKO-TEX® ECO PASSPORT due to toxicity .
  • Tris(4-nonylphenyl)phosphite: Contains 0.1% 4-NP as an impurity, highlighting regulatory scrutiny of alkylphenol derivatives .
  • 2-(Hydroxymethyl)-4-NP : Likely subject to similar regulations if commercialized, given structural and functional overlap with 4-NP.

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